1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene
Overview
Description
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene is a fluorinated organic compound with the molecular formula C5HF9. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be achieved through several methods:
Direct Fluorination: This method involves the direct fluorination of a suitable precursor compound. The reaction conditions typically require the use of elemental fluorine or a fluorinating agent under controlled conditions to ensure selective fluorination.
Coupling Reactions: Another approach involves the coupling of halogenated precursors.
Industrial Production: Industrial production methods often involve the use of continuous flow reactors and specialized catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents for these reactions include alkoxides and amines.
Addition Reactions: The double bond in the compound allows it to participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction: While the compound is generally resistant to oxidation due to the presence of fluorine, it can undergo reduction reactions under specific conditions to form partially or fully hydrogenated products.
Scientific Research Applications
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates and polymers.
Biology and Medicine: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals. It is also studied for its potential use in drug delivery systems.
Industry: In industrial applications, it is used as a solvent, refrigerant, and in the production of specialty chemicals. .
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene can be compared with other fluorinated compounds such as:
1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)but-2-ene: This compound has a similar structure but with an additional trifluoromethyl group, which can affect its reactivity and applications.
1,1,1,4,4,4-Hexafluoro-2-butyne: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
Perfluoro-2-butyne: Similar to 1,1,1,4,4,4-Hexafluoro-2-butyne, this compound has a fully fluorinated structure, which imparts unique properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIRWGFFLBFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453498 | |
Record name | 3H-Perfluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22692-37-1 | |
Record name | 3H-Perfluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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